AF9/ENL Binding Affinity
Antitumor agent-69 demonstrates a high-affinity binding to the AF9-DOT1L protein-protein interaction (PPI) interface with a Ki of 9 nM . In comparison, the clinical-stage DOT1L enzymatic inhibitor EPZ-5676 (Pinometostat) binds to the DOT1L catalytic domain with a Ki of 80 pM . While the absolute Ki values are not directly comparable due to different target sites (PPI vs. enzymatic active site), this data confirms Antitumor agent-69's high potency as a PPI inhibitor and highlights its distinct mechanism of action.
| Evidence Dimension | In vitro binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9 nM (for AF9-DOT1L PPI) |
| Comparator Or Baseline | EPZ-5676: Ki = 80 pM (for DOT1L enzymatic activity) |
| Quantified Difference | N/A (different target sites) |
| Conditions | Cell-free binding assay |
Why This Matters
This quantitative data confirms that Antitumor agent-69 is a high-potency tool compound specifically for disrupting the DOT1L-MLL PPI, offering a unique pharmacological probe distinct from enzymatic inhibitors like EPZ-5676.
